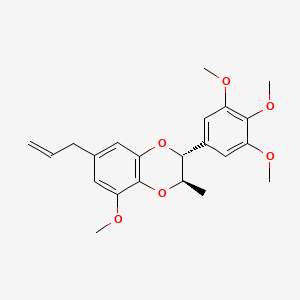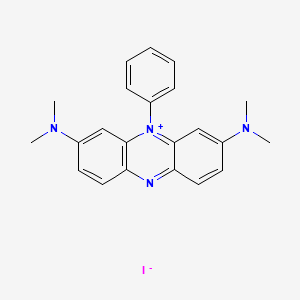
1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide is an organic compound that features a bromine atom attached to a propene group, which is further connected to a pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide can be synthesized through the reaction of 3-bromoprop-1-ene with pyridine under specific conditions. The reaction typically involves the use of a solvent such as dichloromethane and may require a catalyst to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as bromine, hydrogen gas, and acids are used. These reactions may require catalysts like palladium or platinum.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Addition Reactions: Products include dibromo derivatives, hydrogenated alkanes, or halogenated compounds.
Oxidation and Reduction Reactions: Products include epoxides or reduced alkanes.
Applications De Recherche Scientifique
1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridinium ion play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through covalent or non-covalent interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Propargyl bromide: An organic compound with a similar bromine substituent but different structural features.
Allyl bromide: Another brominated compound with a different alkene group.
Bromoacetone: A brominated ketone with distinct reactivity.
Uniqueness: 1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide is unique due to its combination of a bromine atom, a propene group, and a pyridinium ion
Propriétés
Numéro CAS |
138617-70-6 |
|---|---|
Formule moléculaire |
C8H9Br2N |
Poids moléculaire |
278.97 g/mol |
Nom IUPAC |
1-(3-bromoprop-1-enyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C8H9BrN.BrH/c9-5-4-8-10-6-2-1-3-7-10;/h1-4,6-8H,5H2;1H/q+1;/p-1 |
Clé InChI |
NPFXTWFGZLUEHQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)C=CCBr.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)
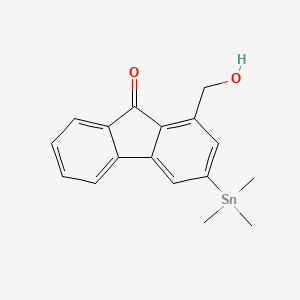
![2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide](/img/structure/B14288118.png)
![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)
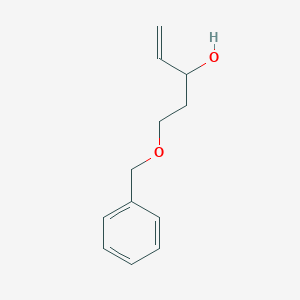
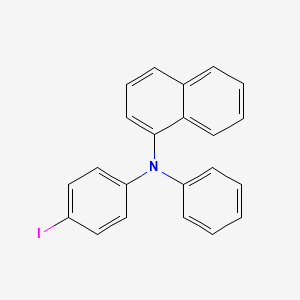
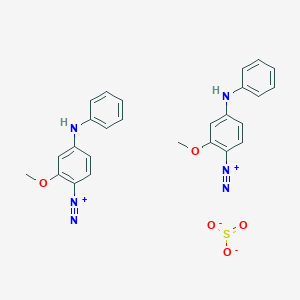
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)

